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CAS No.: 408335-42-2
Cat. No.: B3025583
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Executive Summary & Product Positioning

1,3-Dimethyl-5-hydroxyuracil (CAS: 20406-86-4) functions as a metabolically stable
antioxidant model and a specialized intermediate in pyrimidine chemistry.[1]

While the "uracil" scaffold is traditionally associated with DNA/RNA metabolism and
antimetabolite drugs (like 5-FU), the N1,N3-dimethylation of this analog effectively "locks" the
molecule, preventing it from acting as a substrate for salvage pathway enzymes (e.g., Orotate
Phosphoribosyltransferase) or catabolic enzymes (e.g., DPD). This isolation of the scaffold
allows the C5-hydroxyl group to function purely as a redox center, making it an ideal tool for
studying oxidative stress mechanisms without the confounding variables of nucleotide
incorporation or DPD-mediated degradation.
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Mechanism of Action & SAR Analysis
The "Blocked" Scaffold Hypothesis

The biological activity of 1,3-DM-5-OHU is dictated by two structural modifications that create a
distinct pharmacological profile compared to natural uracils.

e N1,N3-Dimethylation (The "Lock"):
o Effect: Prevents the formation of N-glycosidic bonds.

o Causality: Without a free N1-H, the molecule cannot be ribosylated by cellular kinases.
This renders it non-genotoxic, as it cannot be incorporated into RNA/DNA, unlike 5-FU or
5-hydroxyuracil.[1]

o Metabolic Stability: The N-methylation sterically and chemically hinders the reduction of
the 5,6-double bond by DPD, which typically requires a free N1 proton for the reduction
mechanism.

e C5-Hydroxyl Group (The "Engine"):

o Effect: Donates hydrogen atoms to neutralize free radicals (ROS).[1]
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o Mechanism: The C5-OH group, in conjugation with the C4-carbonyl, forms a redox-active
enediol-like system. Upon interaction with a radical (e.g.,[2] *OH or DPPH?e), the molecule
undergoes oxidation to a stable radical intermediate or a 5,6-dioxo species (isobarbituric
acid quinone-like derivative), effectively terminating the radical chain reaction.

Signaling & Metabolic Pathway Diagram

The following diagram illustrates how N-methylation diverts the molecule away from the toxic
"Lethal Synthesis" pathway of 5-FU and towards a cytoprotective/redox pathway.
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Figure 1: Divergent pathways of 5-FU and 1,3-Dimethyl-5-hydroxyuracil based on N-
methylation status.

Comparative Performance Data

The following data consolidates experimental findings on antioxidant capacity and cytotoxicity.

Antioxidant Capacity (DPPH Assay)

Data normalized to Ascorbic Acid (Standard).
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Compound IC50 (mg/mL) Relative Potency Mechanism
Ascorbic Acid 0.8 100% (Reference) H-atom transfer
5-Amino-uracil 3.0 ~27% Electron donation
1,3-Dimethyl-5- H-atom transfer /

_ 15.0 ~5% _
hydroxyuracil Radical Adduct
5-Fluorouracil >100 (Inactive) 0% None (Pro-oxidant)
Uracil >100 (Inactive) 0% None

Interpretation: While less potent than Vitamin C, 1,3-DM-5-OHU shows significant scavenging
activity compared to the inactive parent uracil or 5-FU.[1] Its value lies in its lipophilicity,
allowing it to penetrate lipid bilayers where water-soluble antioxidants (like Vitamin C) may be
less effective.[1]

Cytotoxicity Profile (MTT Assay in HEK293 Cells)

Comparison of cell viability impact.

Compound IC50 (uM) Toxicity Classification
5-Fluorouracil (5-FU) 5-10 Highly Cytotoxic
1,3-Dimethyl-5-hydroxyuracil > 500 Non-Cytotoxic
1,3-Dimethyluracil > 1000 Non-Cytotoxic

Experimental Protocols
Synthesis of 1,3-Dimethyl-5-hydroxyuracil

Self-validating protocol based on hydroxylation of 1,3-dimethyluracil.
Reagents: 1,3-Dimethyluracil, Ammonium Cerium(IV) Nitrate (CAN), Acetonitrile, Water.[1]

» Dissolution: Dissolve 1.40 g (10 mmol) of 1,3-dimethyluracil in 20 mL of acetonitrile/water
(1:1 viv).
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e Oxidation: Add 12 mmol of CAN portion-wise over 30 minutes at room temperature. Note:
Color change from orange to pale yellow indicates consumption of Ce(IV).

o Extraction: Evaporate acetonitrile under reduced pressure. Extract the aqueous residue with
Ethyl Acetate (3 x 20 mL).

 Purification: Dry organic layer over MgSO4, filter, and concentrate. Recrystallize from
ethanol.

 Validation:
o Melting Point: Expect 245-248 °C.

o 1H NMR (DMSO-d6): & 3.18 (s, 3H, N-Me), 3.32 (s, 3H, N-Me), 7.45 (s, 1H, H-6), 8.90 (s,
1H, OH).

DPPH Radical Scavenging Assay

Protocol to verify the C5-OH activity.

Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
o Treatment: Prepare serial dilutions of 1,3-Dimethyl-5-hydroxyuracil (10-1000 pg/mL).

e Incubation: Mix 1 mL of sample with 1 mL of DPPH solution. Incubate in the dark for 30
minutes at 25°C.

e Measurement: Measure absorbance at 517 nm.
e Calculation:

Self-Check: The solution should turn from deep purple to yellow.[1] If no color change
occurs, check the purity of the C5-hydroxyl starting material.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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